

Chemical structure of Fmoc-D-Phe-OPfp

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Compound of Interest

Compound Name: *Perfluorophenyl N-Fmoc-D-phenylalaninate*
Cat. No.: *B13387231*

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Technical Monograph: Fmoc-D-Phe-OPfp

Advanced Reagent Profile & Application Guide for Peptide Chemistry

Executive Summary

Fmoc-D-Phe-OPfp (Pentafluorophenyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate) represents a specialized class of "pre-activated" amino acid building blocks used in Solid-Phase Peptide Synthesis (SPPS). Unlike standard free acids that require in situ activation (using HBTU, HATU, or DIC), this reagent isolates the reactive ester form as a stable crystalline solid.

This guide analyzes the structural advantages of the pentafluorophenyl (Pfp) ester, specifically regarding the D-enantiomer of Phenylalanine. The inclusion of the D-isomer is critical for developing peptidomimetics with enhanced proteolytic stability, while the Pfp leaving group ensures rapid acylation kinetics with minimal racemization—a notorious risk when coupling chiral D-amino acids.

Molecular Architecture & Physicochemical Data

Structural Analysis

The molecule is a tripartite system designed for orthogonal synthesis:

- **Fmoc Group (N-Terminus):** Provides base-labile protection, removed by piperidine. It ensures solubility in organic solvents (DMF/DCM).
- **D-Phenylalanine Core:** The central chiral scaffold. The R-configuration is essential for inducing specific secondary structures (e.g., α -turns) or preventing enzymatic degradation in biological systems.
- **Pentafluorophenyl Ester (C-Terminus):** The "warhead." The five fluorine atoms exert a massive inductive effect ($\sigma_p = 0.6$), pulling electron density away from the carbonyl carbon. This makes the carbonyl highly electrophilic and susceptible to nucleophilic attack by amines, while the bulky phenyl ring discourages premature hydrolysis compared to NHS esters.

Key Physicochemical Properties

Property	Specification	Notes
IUPAC Name	Pentafluorophenyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate	
CAS Number	159505-85-8	Distinct from L-isomer (86060-92-6)
Molecular Formula		
Molecular Weight	553.48 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	145 – 160 °C	Consistent with L-isomer data
Solubility	Soluble in DMF, DCM, THF, Ethyl Acetate	Insoluble in water
Chiral Purity	D-enantiomer	Critical for biological activity

Synthesis & Production Protocol

The synthesis of Fmoc-D-Phe-OPfp typically utilizes the DCC Coupling Method. This approach is preferred over acid chloride methods to preserve the stereochemical integrity of the D-center.

Reaction Logic

We react the free acid (Fmoc-D-Phe-OH) with Pentafluorophenol (HOPfp) using Dicyclohexylcarbodiimide (DCC) as the dehydrating agent.

- Why DCC? It forms an O-acylisourea intermediate that is immediately attacked by the acidic phenol.
- Why Pfp-OH? It is sufficiently acidic () to react with the intermediate without requiring harsh bases that cause racemization.

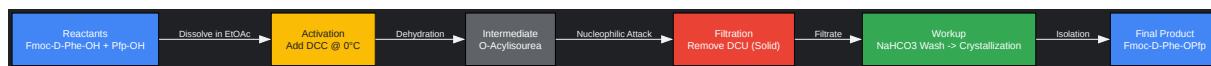
Step-by-Step Protocol

Reagents: Fmoc-D-Phe-OH (1.0 eq), Pentafluorophenol (1.1 eq), DCC (1.1 eq), dry Ethyl Acetate (EtOAc).

- Dissolution: Dissolve Fmoc-D-Phe-OH and Pentafluorophenol in dry EtOAc under nitrogen atmosphere.
- Activation: Cool the solution to 0°C. Add DCC dropwise (dissolved in minimal EtOAc).
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 3–4 hours.
 - Observation: A white precipitate (Dicyclohexylurea, DCU) will form.
- Filtration: Filter off the DCU byproduct. Wash the filter cake with cold EtOAc.
- Workup: Wash the filtrate with 5% (removes unreacted phenols) and brine. Dry over

- Crystallization: Evaporate solvent to a small volume and add Hexane or Petroleum Ether to precipitate the pure ester.
- Validation: Check melting point and HPLC purity.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for Fmoc-D-Phe-OPfp via DCC coupling. The removal of insoluble DCU is the critical purification step.

Application in SPPS & Reactivity

The "Pre-Activated" Advantage

In standard SPPS, reagents like HBTU generate the active ester in situ. If the activation is slow or if excess base (DIEA) is present, D-amino acids are highly prone to racemization via the oxazolone mechanism (proton abstraction from the

-carbon).

Fmoc-D-Phe-OPfp mitigates this by:

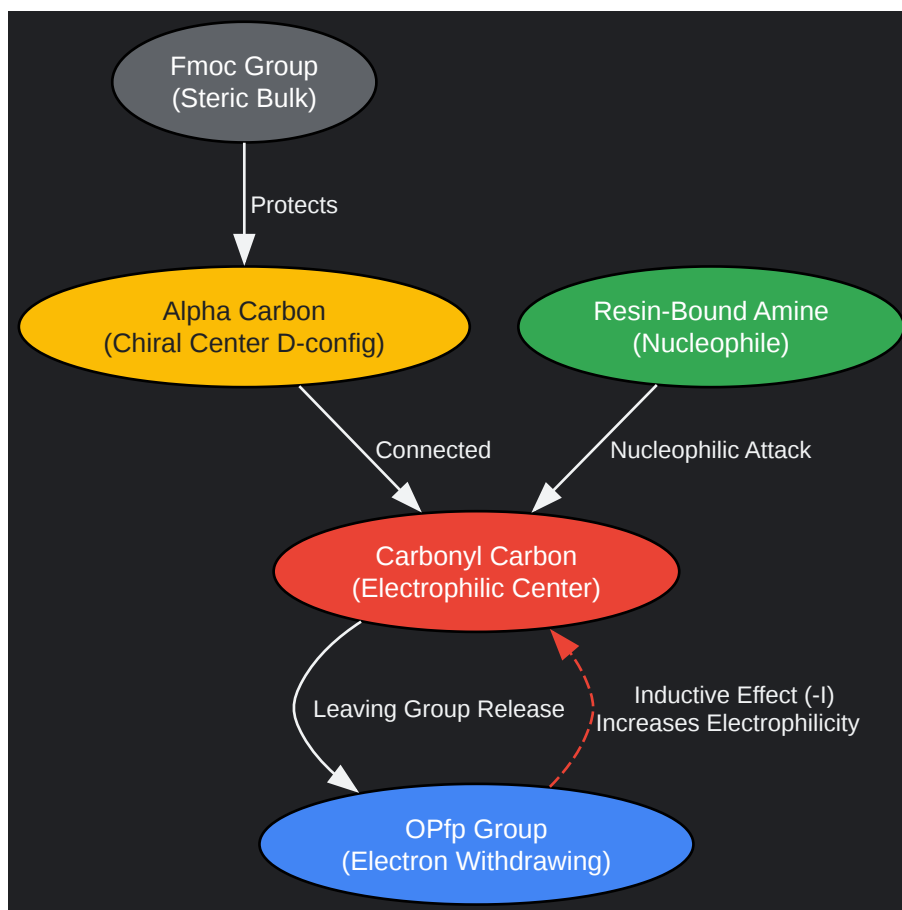
- Eliminating Activation Steps: The ester is already formed. No HBTU/HATU is needed.
- Base-Free Coupling (Optional): Pfp esters can react with amines in DMF without exogenous base, though adding 1 eq of HOBt or HOAt accelerates the reaction significantly.
- High Reactivity: The Pfp ester reacts faster than corresponding N-hydroxysuccinimide (NHS) esters due to the electron-withdrawing power of the five fluorine atoms.^[1]

Coupling Mechanism

The amine on the resin-bound peptide attacks the carbonyl carbon of the Pfp ester. The pentafluorophenolate anion is a stable leaving group (

), driving the reaction forward.

Reactivity & Electronic Effects Diagram



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Figure 2: Electronic activation mechanism. The Pfp group pulls electron density (red dashed line), making the carbonyl highly susceptible to the incoming amine.

Quality Control & Handling Analytical Standards

To ensure the integrity of the D-isomer, strict QC is required:

- HPLC: Purity should be

- Chiral HPLC: Essential to quantify the presence of L-Phe (enantiomeric excess).
- NMR: A diagnostic tool unique to this ester. It should show three distinct multiplets corresponding to the ortho, meta, and para fluorines on the phenyl ring.

Storage & Stability

- Temperature: Store at

to

(refrigerated). Long-term storage at

is preferred.
- Moisture: The ester is sensitive to hydrolysis. Store under inert gas (Argon/Nitrogen) in a desiccator.
- Safety: Upon coupling, the reagent releases Pentafluorophenol, which is toxic and corrosive. All waste streams must be treated as halogenated organic waste.

References

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Sources

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